molecular formula C19H22BrN3O2 B11094263 5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

5'-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione

Cat. No.: B11094263
M. Wt: 404.3 g/mol
InChI Key: JMNMPCCBDBTNMX-UHFFFAOYSA-N
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Description

5’-Bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3311~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 5’-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3’-indole]-2’,6(1’H)-dione involves multiple steps, typically starting with the preparation of the indole core. The bromination, methylation, and propylation steps are carried out under controlled conditions to ensure the correct substitution pattern. Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, using reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.

Scientific Research Applications

5’-Bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2’,6(1’H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5’-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2’,6(1’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups play a crucial role in binding to these targets, while the spirocyclic structure provides stability and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other spirocyclic indole derivatives, such as:

These compounds share similar core structures but differ in their substitution patterns, which can lead to variations in their chemical properties and applications The uniqueness of 5’-bromo-5-methyl-7-propyl-6H-spiro[1,3-diazatricyclo[331

Properties

Molecular Formula

C19H22BrN3O2

Molecular Weight

404.3 g/mol

IUPAC Name

5'-bromo-5-methyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione

InChI

InChI=1S/C19H22BrN3O2/c1-3-6-18-10-22-8-17(2,15(18)24)9-23(11-18)19(22)13-7-12(20)4-5-14(13)21-16(19)25/h4-5,7H,3,6,8-11H2,1-2H3,(H,21,25)

InChI Key

JMNMPCCBDBTNMX-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)Br)NC4=O)C

Origin of Product

United States

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